5-(Trifluoromethylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide
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Overview
Description
5-(Trifluoromethylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide is a compound that features a trifluoromethylsulfonylamino group attached to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide typically involves the introduction of the trifluoromethylsulfonylamino group to the thiadiazole ring. One common method involves the reaction of a thiadiazole derivative with trifluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The trifluoromethylsulfonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
5-(Trifluoromethylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide involves its interaction with specific molecular targets. The trifluoromethylsulfonylamino group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to key receptors or enzymes, thereby modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Fipronil: An insecticide that also features a trifluoromethyl group.
Uniqueness
5-(Trifluoromethylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide is unique due to the presence of both the trifluoromethylsulfonylamino group and the thiadiazole ring. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various applications .
Properties
CAS No. |
144462-46-4 |
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Molecular Formula |
C3H3F3N4O4S3 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
5-(trifluoromethylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C3H3F3N4O4S3/c4-3(5,6)17(13,14)10-1-8-9-2(15-1)16(7,11)12/h(H,8,10)(H2,7,11,12) |
InChI Key |
JHGJJWFACYMJQC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(S1)S(=O)(=O)N)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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